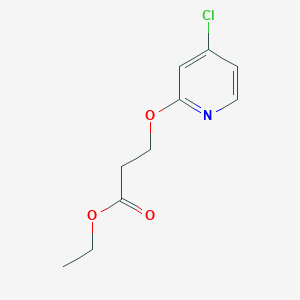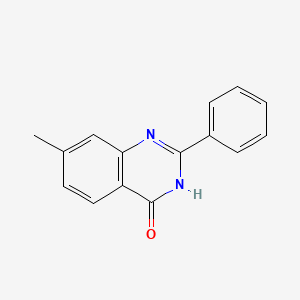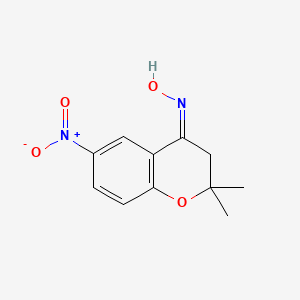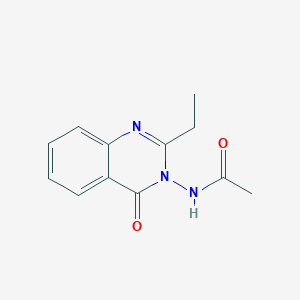
1-(3-Fluorobenzyl)-3-hydrazinylpyrazin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Fluorobenzyl)-3-hydrazinylpyrazin-2(1H)-one est un composé chimique qui a suscité un intérêt dans divers domaines de la recherche scientifique en raison de ses propriétés structurelles uniques et de ses applications potentielles. Ce composé présente un noyau de pyrazinone substitué par un groupe 3-fluorobenzyl et un groupe hydrazinyl, qui contribuent à son comportement chimique et à sa réactivité distinctifs.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 1-(3-Fluorobenzyl)-3-hydrazinylpyrazin-2(1H)-one implique généralement les étapes suivantes :
Formation du noyau de pyrazinone : Le noyau de pyrazinone peut être synthétisé par cyclisation de précurseurs appropriés dans des conditions contrôlées.
Introduction du groupe 3-fluorobenzyl : Le groupe 3-fluorobenzyl est introduit par des réactions de substitution nucléophile, souvent en utilisant des halogénures de 3-fluorobenzyl comme matières de départ.
Addition du groupe hydrazinyl : Le groupe hydrazinyl est incorporé par des réactions d’hydrazinolyse, où des dérivés d’hydrazine réagissent avec les composés intermédiaires pour former le produit final.
Méthodes de production industrielle
La production industrielle de this compound peut impliquer des procédés en batch ou en continu à grande échelle, en optimisant les conditions réactionnelles telles que la température, la pression et le choix du solvant pour maximiser le rendement et la pureté. Des catalyseurs et des systèmes automatisés sont souvent utilisés pour améliorer l’efficacité et la capacité de mise à l’échelle.
Analyse Des Réactions Chimiques
Types de réactions
1-(3-Fluorobenzyl)-3-hydrazinylpyrazin-2(1H)-one subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé à l’aide d’agents oxydants comme le peroxyde d’hydrogène ou le permanganate de potassium, conduisant à la formation d’oxydes correspondants.
Réduction : Des réactions de réduction peuvent être réalisées à l’aide d’agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium aluminium, conduisant à la formation de dérivés réduits.
Substitution : Des réactions de substitution nucléophile et électrophile peuvent se produire aux groupes benzyl et pyrazinone, conduisant à la formation de produits substitués.
Réactifs et conditions courants
Oxydation : Peroxyde d’hydrogène, permanganate de potassium et autres agents oxydants en conditions acides ou basiques.
Réduction : Borohydrure de sodium, hydrure de lithium aluminium et autres agents réducteurs en conditions anhydres.
Substitution : Halogénures, nucléophiles et électrophiles en présence de catalyseurs ou en conditions thermiques.
Principaux produits
Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués de this compound, chacun ayant des propriétés chimiques et physiques distinctes.
Applications De Recherche Scientifique
1-(3-Fluorobenzyl)-3-hydrazinylpyrazin-2(1H)-one a un large éventail d’applications en recherche scientifique :
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Biologie : Investigé pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes, antivirales et anticancéreuses.
Médecine : Exploré pour ses applications thérapeutiques potentielles, en particulier dans le développement de nouveaux médicaments et stratégies de traitement.
Industrie : Utilisé dans la production de produits chimiques spécialisés, de produits pharmaceutiques et de produits agrochimiques.
Mécanisme D'action
Le mécanisme d’action de 1-(3-Fluorobenzyl)-3-hydrazinylpyrazin-2(1H)-one implique son interaction avec des cibles moléculaires et des voies spécifiques :
Cibles moléculaires : Le composé peut cibler des enzymes, des récepteurs et d’autres biomolécules, modulant leur activité et leur fonction.
Voies impliquées : Il peut influencer diverses voies biochimiques, notamment celles liées à la signalisation cellulaire, au métabolisme et à l’expression des gènes, conduisant à ses effets biologiques observés.
Comparaison Avec Des Composés Similaires
Composés similaires
1-(3-Fluorobenzyl)-3-hydrazinylpyrazin-2(1H)-one : partage des similitudes structurelles avec d’autres dérivés de la pyrazinone et des composés substitués par des hydrazinyles.
Dérivés à base de pyrazolopyrimidine : Ces composés présentent également un noyau de pyrazinone et présentent des activités biologiques similaires, telles que des effets antiprolifératifs sur les cellules cancéreuses.
Isomères de l’AB-FUBINACA : Ces composés ont des motifs structurels similaires et sont étudiés pour leurs propriétés pharmacologiques.
Unicité
This compound est unique en raison de son motif de substitution spécifique, qui confère une réactivité chimique et une activité biologique distinctes par rapport à d’autres composés similaires. Sa combinaison d’un groupe 3-fluorobenzyl et d’un groupe hydrazinyl en fait un composé précieux pour diverses applications de recherche.
Propriétés
Formule moléculaire |
C11H11FN4O |
|---|---|
Poids moléculaire |
234.23 g/mol |
Nom IUPAC |
1-[(3-fluorophenyl)methyl]-3-hydrazinylpyrazin-2-one |
InChI |
InChI=1S/C11H11FN4O/c12-9-3-1-2-8(6-9)7-16-5-4-14-10(15-13)11(16)17/h1-6H,7,13H2,(H,14,15) |
Clé InChI |
MQUJEPUKUPXRDJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)F)CN2C=CN=C(C2=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Benzyl-1,7-diaza-spiro[4.5]decane](/img/structure/B11875365.png)

![3-(2,3-Dihydro-1H-inden-5-yl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B11875375.png)

![2-[Dimethyl(phenyl)silyl]-N,N-diethylethan-1-amine](/img/structure/B11875386.png)




![[2,3'-Bipyridine]-6-carboximidamide hydrochloride](/img/structure/B11875407.png)



